![molecular formula C7H8O2 B14484077 [(1S)-7-Oxabicyclo[4.1.0]hepta-2,4-dien-2-yl]methanol CAS No. 64790-60-9](/img/structure/B14484077.png)
[(1S)-7-Oxabicyclo[4.1.0]hepta-2,4-dien-2-yl]methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[(1S)-7-Oxabicyclo[410]hepta-2,4-dien-2-yl]methanol is a bicyclic compound with a unique structure that includes an oxirane ring fused to a cyclohexene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [(1S)-7-Oxabicyclo[4.1.0]hepta-2,4-dien-2-yl]methanol typically involves the cyclization of suitable precursors under specific conditions. One common method is the cycloisomerization of 1,6-enynes using transition metal catalysts such as platinum (II) or gold (I) . The reaction conditions often include the use of solvents like dichloromethane and temperatures ranging from room temperature to reflux conditions.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Analyse Chemischer Reaktionen
Types of Reactions
[(1S)-7-Oxabicyclo[4.1.0]hepta-2,4-dien-2-yl]methanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the oxirane ring to a diol.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Diols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry
In organic synthesis, [(1S)-7-Oxabicyclo[4.1.0]hepta-2,4-dien-2-yl]methanol serves as a versatile building block for the synthesis of more complex molecules. Its unique structure allows for the formation of diverse chemical entities through ring-opening reactions and other transformations .
Biology and Medicine
The compound has potential applications in medicinal chemistry as a scaffold for drug development. Its ability to undergo various chemical modifications makes it a valuable starting material for the synthesis of biologically active molecules.
Industry
In the materials science field, this compound can be used in the development of new polymers and materials with unique properties. Its rigid bicyclic structure can impart desirable mechanical and thermal properties to the resulting materials.
Wirkmechanismus
The mechanism by which [(1S)-7-Oxabicyclo[4.1.0]hepta-2,4-dien-2-yl]methanol exerts its effects depends on the specific application. In chemical reactions, the strain in the bicyclic ring system can drive the reaction forward, making it a reactive intermediate. In biological systems, the compound can interact with various molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and other non-covalent interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclohexene oxide: Similar in structure but lacks the additional methanol group.
1,2-Epoxycyclohexane: Another epoxide with a similar ring structure.
Bicyclo[4.1.0]heptane: Lacks the oxirane ring but has a similar bicyclic framework.
Uniqueness
[(1S)-7-Oxabicyclo[4.1.0]hepta-2,4-dien-2-yl]methanol is unique due to the presence of both an oxirane ring and a methanol group, which allows for a wider range of chemical reactions and applications compared to its analogs .
Eigenschaften
CAS-Nummer |
64790-60-9 |
|---|---|
Molekularformel |
C7H8O2 |
Molekulargewicht |
124.14 g/mol |
IUPAC-Name |
[(1S)-7-oxabicyclo[4.1.0]hepta-2,4-dien-2-yl]methanol |
InChI |
InChI=1S/C7H8O2/c8-4-5-2-1-3-6-7(5)9-6/h1-3,6-8H,4H2/t6?,7-/m0/s1 |
InChI-Schlüssel |
YKDMOMJEBWMWTM-MLWJPKLSSA-N |
Isomerische SMILES |
C1=CC2[C@@H](O2)C(=C1)CO |
Kanonische SMILES |
C1=CC2C(O2)C(=C1)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


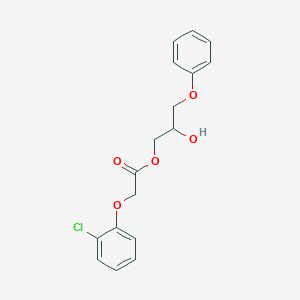


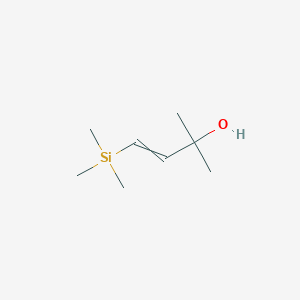
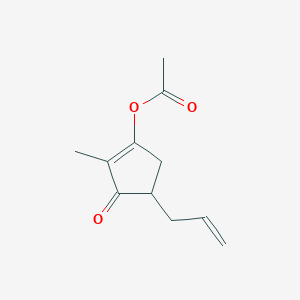
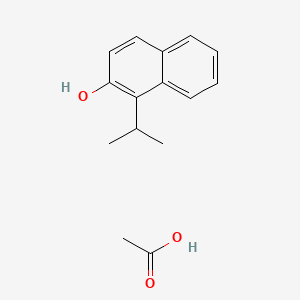


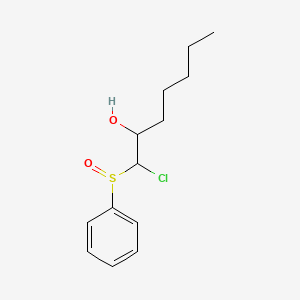

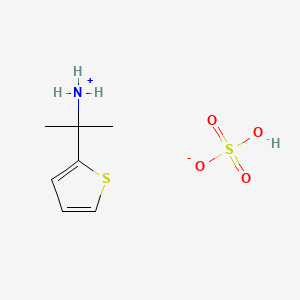
![Cyclohexanol, 1,1'-[[(4-chlorophenyl)imino]di-1-propyne-3,1-diyl]bis-](/img/structure/B14484063.png)
![1,1,2,2,3,3-Hexafluoro-2,3-dihydrobenzo[f]azulen-9(1H)-one](/img/structure/B14484067.png)

